4-Bromobenzenesulfonyl chloride
Overview
Description
4-Bromobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H4BrClO2S . It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .
Molecular Structure Analysis
The molecular structure of 4-Bromobenzenesulfonyl chloride is represented by the formula BrC6H4SO2Cl . The InChI key for this compound is KMMHZIBWCXYAAH-UHFFFAOYSA-N . It contains a total of 15 bonds, including 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .Chemical Reactions Analysis
4-Bromobenzenesulfonyl chloride is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . The specific chemical reactions involving 4-Bromobenzenesulfonyl chloride are not detailed in the search results.Physical And Chemical Properties Analysis
4-Bromobenzenesulfonyl chloride is a crystalline powder or crystals with a melting point of 73-75 °C . It is soluble in Tetrahydrofuran, petroleum ether, and 1,4-dioxane, but insoluble in water . The molecular weight of the compound is 255.52 .Scientific Research Applications
Pd-Catalysed Direct Arylation
4-Bromobenzenesulfonyl chloride is utilized in Pd-catalyzed direct arylation processes. It reacts with heteroarenes to afford arylated heteroarenes without cleaving the C–Br bonds, leading to moderate to high yields. This process is significant for creating (Poly)halo‐Substituted Bi(hetero)aryls, useful in various chemical synthesis applications (Skhiri et al., 2015).
Detection Enhancement of Estrogens
In liquid chromatography–mass spectrometry, 4-bromobenzenesulfonyl chloride has been applied to increase the detection responses of estrogens. It reacts rapidly and quantitatively with estrogens, enhancing detection responses by 8–23 times. This methodology is crucial for diagnosing fetoplacental function by analyzing serum and urine estrone and estradiol (Higashi et al., 2006).
Enzyme Inhibition Studies
Research involving the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides from 4-bromobenzenesulfonyl chloride has shown their potential in enzyme inhibition. This is relevant for medicinal chemistry, particularly for acetylcholinesterase and α-glucosidase inhibition (Riaz, 2020).
Desulfitative Heck Reaction
4-Bromobenzenesulfonyl chloride is used in palladium-catalyzed desulfitative Heck reactions. These reactions afford β-arylated Heck type products with complete regio- and stereoselectivities, important in organic synthesis (Skhiri et al., 2016).
Safety And Hazards
4-Bromobenzenesulfonyl chloride is classified as a skin corrosive and serious eye damage hazard . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact, immediate medical attention is required .
properties
IUPAC Name |
4-bromobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHZIBWCXYAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059173 | |
Record name | Benzenesulfonyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzenesulfonyl chloride | |
CAS RN |
98-58-8 | |
Record name | 4-Bromobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromobenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzenesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl chloride, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-BROMOBENZENESULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6347T8FP1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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